molecular formula C13H17NO2 B5801293 N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B5801293
M. Wt: 219.28 g/mol
InChI Key: HOXXQUOEVYDHGM-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C13H17NO2 It is a member of the cyclobutanecarboxamide family, characterized by a cyclobutane ring attached to a carboxamide group The presence of a methoxy and methyl group on the phenyl ring further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 2-methoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors with precise temperature and pressure control
  • Continuous monitoring of reaction progress using analytical techniques such as gas chromatography
  • Purification of the final product through recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxy-5-methylphenyl)cyclobutanecarboxamide.

    Reduction: The carboxamide group can be reduced to an amine, resulting in N-(2-methoxy-5-methylphenyl)cyclobutylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: N-(2-hydroxy-5-methylphenyl)cyclobutanecarboxamide

    Reduction: N-(2-methoxy-5-methylphenyl)cyclobutylamine

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups on the phenyl ring play a crucial role in its binding affinity and specificity. The cyclobutanecarboxamide moiety provides structural stability and influences the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)cyclobutanecarboxamide
  • N-(2-methylphenyl)cyclobutanecarboxamide
  • N-(2-hydroxy-5-methylphenyl)cyclobutanecarboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-6-7-12(16-2)11(8-9)14-13(15)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXXQUOEVYDHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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